S26948
Overview
Description
S26948 is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzothiazole moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S26948 typically involves multi-step organic reactions. One common method includes the reaction of benzothiazole derivatives with appropriate ester compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
S26948 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
S26948 has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Research has shown its potential in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of S26948 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to changes in cellular functions and biochemical pathways. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and esters with comparable structures and properties. Examples include:
- Benzothiazole-2-carboxylic acid
- 2-(2-Hydroxyphenyl)benzothiazole
- 6-Benzoyl-2-oxo-1,3-benzothiazole
Uniqueness
What sets S26948 apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Biological Activity
S26948 is a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes and associated metabolic disorders.
- Chemical Name : [[4-[2-(6-Benzoyl-2-oxo-3(2H)-benzothiazolyl)ethoxy]phenyl]methyl]-1,3-propanedioic acid dimethyl ester
- CAS Number : 353280-43-0
- Molecular Weight : 519.57 g/mol
- Purity : ≥99% (HPLC)
This compound acts as a selective PPARγ agonist with an EC50 value of 8.83 nM, indicating its high potency in activating this receptor . Unlike traditional thiazolidinediones (TZDs) such as rosiglitazone, this compound exhibits a unique profile in coactivator recruitment and gene expression modulation, leading to beneficial metabolic effects without the adverse side effects commonly associated with TZDs, such as weight gain and fluid retention .
In Vitro Studies
In vitro experiments using the 3T3-F442A adipocyte cell line demonstrated that this compound promotes normal adipocyte differentiation while exhibiting a lower propensity for adipogenesis compared to rosiglitazone. This selectivity is attributed to its distinct coactivator recruitment profile, which does not include certain coactivators like DRIP205 or PPARγ coactivator-1α .
In Vivo Studies
In vivo studies have shown that this compound effectively improves glucose homeostasis and lipid profiles in various animal models:
- Diabetes Models : In lipid-infused rat models, this compound significantly improved hepatic insulin sensitivity and reduced plasma triglycerides and LDL cholesterol levels without increasing body weight or adipose tissue mass .
- Atherosclerosis Reduction : The compound has also been reported to reduce atherosclerotic lesions in E2-KI mice, highlighting its potential cardiovascular benefits .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against rosiglitazone based on various biological activities:
Parameter | This compound | Rosiglitazone |
---|---|---|
EC50 (PPARγ Activation) | 8.83 nM | Lower potency |
Adipogenesis | Low | High |
Body Weight Gain | None | Significant |
Hepatic Insulin Sensitivity | Improved | Improved |
Lipid Profile | Lower triglycerides and LDL | Mixed effects |
Atherosclerosis | Reduced lesions | Not specified |
Case Studies
- Carmona et al. (2007) : This study established this compound as a selective PPARγ ligand with significant antidiabetic properties and minimal adverse effects on body weight and fat accumulation .
- Sohn et al. (2009) : Findings indicated that this compound improved hepatic insulin sensitivity in lipid-infused rats, demonstrating its potential as an effective treatment for insulin resistance .
Properties
IUPAC Name |
dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMJEHGOMXSLCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433312 | |
Record name | S26948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353280-43-0 | |
Record name | S26948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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